2-[(4-Methylphenyl)methoxy]benzenethiol
Description
2-[(4-Methylphenyl)methoxy]benzenethiol (CAS: Not explicitly provided in evidence) is a benzenethiol derivative featuring a (4-methylphenyl)methoxy substituent at the 2-position of the benzene ring. The thiol (-SH) group confers nucleophilic reactivity, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
2-[(4-methylphenyl)methoxy]benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11-6-8-12(9-7-11)10-15-13-4-2-3-5-14(13)16/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCPULFRRZBMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid pinacol ester typically involves the reaction of (1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid. The reaction conditions often include moderate temperatures and the use of an organic solvent, such as tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods
Industrial production of boronic esters, including (1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid pinacol ester, typically involves large-scale batch or continuous flow processes. These processes are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
(1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Suzuki-Miyaura coupling reactions typically involve palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
Oxidation: The major product is (1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid.
Reduction: The major product is (1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)alcohol.
Substitution: The major products are biaryl compounds formed through the coupling of the boronic ester with aryl halides.
Scientific Research Applications
Chemistry
In chemistry, (1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid pinacol ester is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, boronic esters are used as probes for the detection of biomolecules, such as sugars and amino acids. The boron atom in the ester can form reversible covalent bonds with diols, making it useful for the selective binding and detection of these biomolecules.
Medicine
In medicine, boronic esters are investigated for their potential use as enzyme inhibitors. The boron atom can interact with the active site of enzymes, inhibiting their activity. This property is being explored for the development of new drugs for the treatment of diseases such as cancer and diabetes.
Industry
In industry, boronic esters are used in the production of advanced materials, such as polymers and coatings. Their ability to form stable covalent bonds with other molecules makes them valuable in the development of materials with specific properties, such as increased strength or improved resistance to degradation.
Mechanism of Action
The mechanism of action of (1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid pinacol ester involves the interaction of the boron atom with other molecules. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond. The boron atom in the ester forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the aryl halide.
In biological systems, the boron atom can form reversible covalent bonds with diols, such as those found in sugars and amino acids. This interaction can be used to selectively bind and detect these biomolecules. In enzyme inhibition, the boron atom can interact with the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-[(4-Methylphenyl)methoxy]benzenethiol with structurally related compounds from the evidence:
Thermal and Spectral Properties
- Melting Points : Benzothiazole derivatives (e.g., 2-(4-methoxyphenyl)benzothiazole ) melt at ~393 K , while sulfone-containing compounds (e.g., Methyl 4-hydroxy-2,2-dioxo-1H-benzothiazine-3-carboxylate ) likely have higher thermal stability.
- NMR Signatures : The -SH proton in benzenethiols appears at ~3–4 ppm (¹H NMR), whereas benzothiazole protons resonate upfield (e.g., 8.04 ppm for aromatic protons in 2-(4-methoxyphenyl)benzothiazole ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
